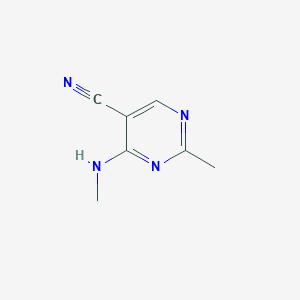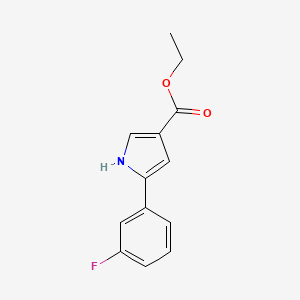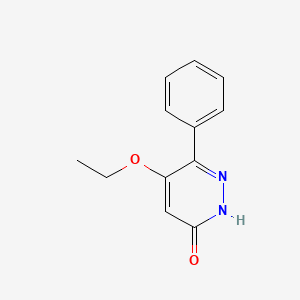
5-Ethoxy-6-phenylpyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-6-phenylpyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-6-phenylpyridazin-3-ol typically involves the reaction of mucochloric acid with benzene under mild conditions . The process begins with the formation of an intermediate, which is then subjected to further reactions to introduce the ethoxy and phenyl groups at the 5 and 6 positions, respectively. The reaction conditions often involve the use of solvents like acetone or acetonitrile and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-6-phenylpyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones and reduced pyridazine derivatives, which have their own unique properties and applications .
Scientific Research Applications
5-Ethoxy-6-phenylpyridazin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits biological activities, making it useful in the development of bioactive agents.
Medicine: It has potential therapeutic applications, including antifungal and anticancer properties.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-6-phenylpyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit fungal growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-phenylpyridazin-3-ol: Known for its antifungal activity.
6-Phenylpyridazin-3-ol: Exhibits similar biological activities but lacks the ethoxy group.
5-Ethoxy-6-methylpyridazin-3-ol: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
5-Ethoxy-6-phenylpyridazin-3-ol stands out due to its unique combination of ethoxy and phenyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-ethoxy-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-10-8-11(15)13-14-12(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,15) |
InChI Key |
IBVFWQXJIALIRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)NN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


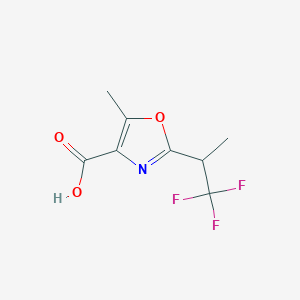
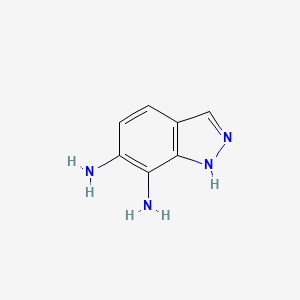


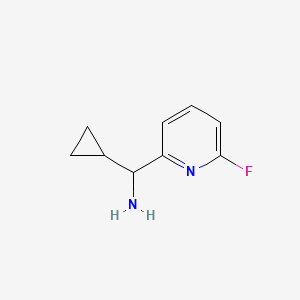
![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13115624.png)

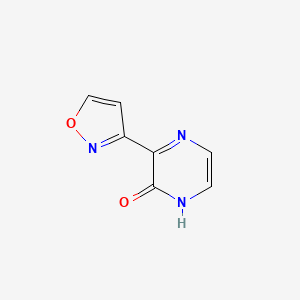
![2-Bromo-6-methylthiazolo[4,5-b]pyridine](/img/structure/B13115650.png)
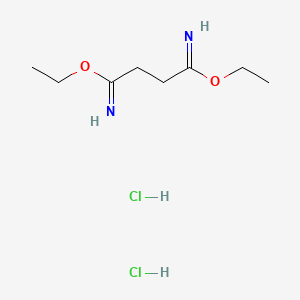
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-[(1-methylethyl)thio]-](/img/structure/B13115658.png)

